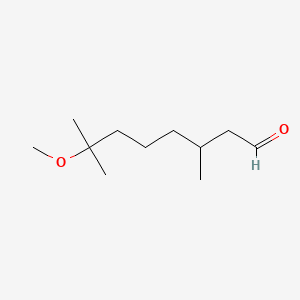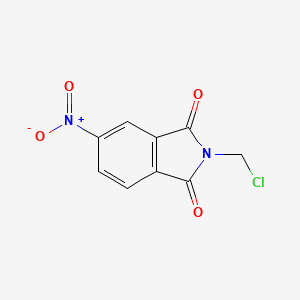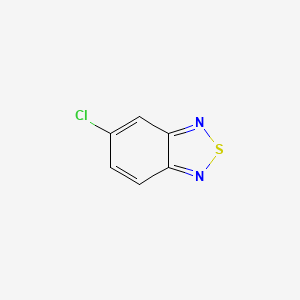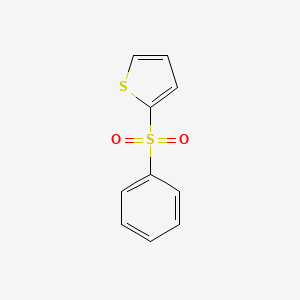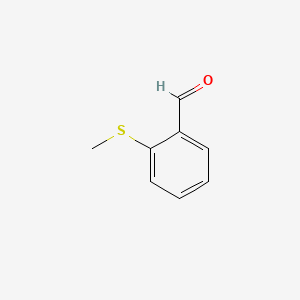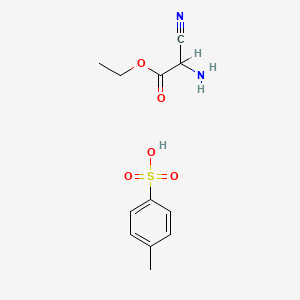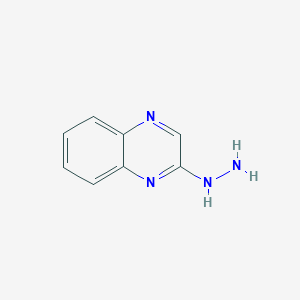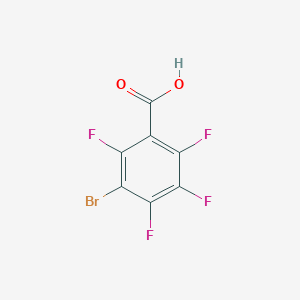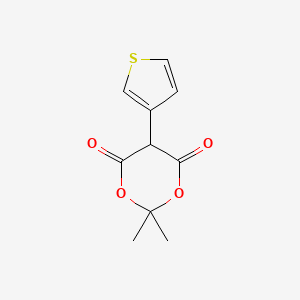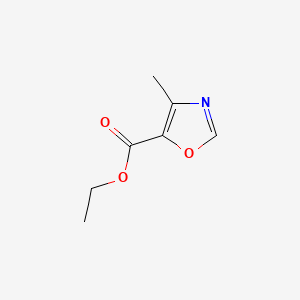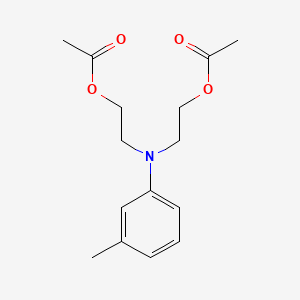
Méthyl 2-bromoacrylate
Vue d'ensemble
Description
Methyl 2-bromoacrylate is an organic compound with the molecular formula C4H5BrO2. It is a brominated derivative of methyl acrylate and is characterized by the presence of a bromine atom attached to the second carbon of the acrylate moiety. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions .
Applications De Recherche Scientifique
Methyl 2-bromoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: Methyl 2-bromoacrylate is utilized in the production of specialty chemicals, coatings, and adhesives.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-bromoacrylate is a chemical compound that primarily targets the process of polymerization . It acts as a chain transfer agent in the emulsion polymerization of methyl methacrylate (MMA) and styrene .
Mode of Action
The mode of action of Methyl 2-bromoacrylate involves its interaction with its targets, leading to changes in the polymerization process. Methyl 2-bromoacrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .
Biochemical Pathways
Methyl 2-bromoacrylate affects the biochemical pathways involved in the polymerization of MMA and styrene . The downstream effects of this interaction include the formation of polymers with various molecular weights and degrees of branching .
Pharmacokinetics
Its impact on bioavailability is likely significant given its role in polymerization processes .
Result of Action
The molecular and cellular effects of Methyl 2-bromoacrylate’s action include changes in the structure and properties of polymers. By acting as a chain transfer agent, Methyl 2-bromoacrylate can influence the molecular weight and degree of branching in polymers .
Action Environment
The action, efficacy, and stability of Methyl 2-bromoacrylate can be influenced by environmental factors such as temperature and pH. For instance, the storage temperature for Methyl 2-bromoacrylate is typically around -20°C
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-bromoacrylate can be synthesized through several methods. One common approach involves the bromination of methyl acrylate using bromine or a bromine-containing reagent under controlled conditions. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine atom adds to the double bond of methyl acrylate .
Industrial Production Methods: In an industrial setting, the production of methyl 2-bromoacrylate often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-bromoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted acrylates.
Polymerization Reactions: It can participate in radical polymerization reactions to form polymers with unique properties.
Addition Reactions: The compound can undergo addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Radical initiators for polymerization
Solvents: Organic solvents such as dichloromethane or toluene
Major Products Formed:
- Substituted acrylates
- Polymers with specific functional groups
Comparaison Avec Des Composés Similaires
Methyl acrylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 2-bromoacrylate: Similar structure but with an ethyl group instead of a methyl group, leading to differences in reactivity and physical properties.
Methyl 2-chloroacrylate: Contains a chlorine atom instead of bromine, resulting in different reactivity patterns.
Uniqueness: Methyl 2-bromoacrylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and addition reactions compared to its non-brominated counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
methyl 2-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJXPDPGPORYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282086 | |
| Record name | Methyl 2-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4519-46-4 | |
| Record name | 4519-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-bromoacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of methyl 2-bromoacrylate with thioketones?
A1: Methyl 2-bromoacrylate exhibits interesting reactivity with thioketones like 2-[(phenylthio)methylene]tetralin-1-thione. Instead of a typical Diels-Alder cycloaddition, the reaction proceeds with the elimination of sulfenyl bromide (PhSBr). This unusual reactivity affords the direct formation of 2H-thiopyran derivatives, bypassing the need for separate elimination steps. []
Q2: Can methyl 2-bromoacrylate be used in Michael additions?
A2: Yes, methyl 2-bromoacrylate can act as a Michael acceptor. For example, it reacts with the nucleophilic carbon of 5-nitro-2,2-pentamethylene-1,3-dioxane in a Michael addition. This reaction is a key step in the synthesis of (±)-branched-chain azaisonucleosides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


